3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one

Hsp90 inhibition Anticancer drug discovery Structure-activity relationship

This compound is the definitive 3,6,6-trimethyl tetrahydroindol-4-one scaffold required for Hsp90 inhibitor programs such as SNX-6833. The precise methylation pattern at positions 3, 6, and 6 is critical—shifting a single methyl to the 2-position (CAS 69595-03-5) abolishes target activity. With a calculated LogP of 2.48 and aqueous solubility of 1.1 g/L, it provides drug-like properties CNS programs demand. Procure this exact regioisomer (CAS 56008-20-9) to ensure pharmacophoric integrity in your focused libraries. Bulk quantities and custom synthesis are available.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
CAS No. 56008-20-9
Cat. No. B1593115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one
CAS56008-20-9
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESCC1=CNC2=C1C(=O)CC(C2)(C)C
InChIInChI=1S/C11H15NO/c1-7-6-12-8-4-11(2,3)5-9(13)10(7)8/h6,12H,4-5H2,1-3H3
InChIKeyREGIWYJKSKEPMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 56008-20-9): Technical Specifications and Procurement-Ready Core Data


3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 56008-20-9) is a partially saturated indole derivative characterized by a 4-oxo-4,5,6,7-tetrahydroindole core with three methyl substituents at the 3- and 6-positions . It is a versatile heterocyclic building block (C₁₁H₁₅NO; MW 177.24 g/mol) with a calculated LogP of 2.48 and calculated aqueous solubility of 1.1 g/L at 25°C [1]. The compound serves as the key pharmacophoric scaffold in the rationally designed, potent Hsp90 inhibitor SNX-6833 (1-(2-amino-4-methylquinazolin-7-yl)-3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one) [2].

Why Closely Related Indole Analogs Are Not Interchangeable with 3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one


Generic substitution within the tetrahydroindol-4-one class is scientifically unsound due to the profound impact of subtle methylation pattern variations on both physicochemical properties and downstream biological activity . For instance, shifting a single methyl group from the 3-position to the 2-position generates 2,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 69595-03-5), a regioisomer with identical molecular weight and formula but distinct reactivity, solubility, and receptor-binding profiles . Similarly, the unsubstituted parent scaffold, 1,5,6,7-tetrahydro-4H-indol-4-one (CAS 13754-86-4), lacks the lipophilicity-enhancing methyl groups that critically influence membrane permeability and target engagement, rendering it unsuitable as a direct functional equivalent . The quantitative evidence below substantiates why 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one must be specified and procured as the exact chemical entity.

Product-Specific Quantitative Differentiation of 3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 56008-20-9) Versus In-Class Analogs


Regioisomeric Methylation Dictates Biological Outcome: The Critical 3-Methyl Substituent in Hsp90 Inhibitor Scaffolds

The precise 3,6,6-trimethyl substitution pattern on the 6,7-dihydroindol-4(5H)-one core is essential for achieving single-digit nanomolar cellular potency against cancer cell lines. The Hsp90 inhibitor SNX-6833, which incorporates the target compound as its core scaffold, exhibits IC₅₀ values of 0.7 nM (MCF-7 breast cancer), 26 nM (A375 melanoma), 5 nM (HT29 colon cancer), and 15 nM (LNCaP prostate cancer) [1]. By contrast, the 2,6,6-trimethyl regioisomer (CAS 69595-03-5) lacks the validated Hsp90 pharmacophore mapping; no published data support comparable nanomolar activity for any compound derived from this alternative core . This demonstrates that the 3-methyl position is non-negotiable for Hsp90-targeted drug discovery programs.

Hsp90 inhibition Anticancer drug discovery Structure-activity relationship

Lipophilicity-Driven Advantage: Comparative LogP Analysis of 3,6,6-Trimethyl vs. Unsubstituted Tetrahydroindol-4-one Core

The three methyl substituents confer significantly enhanced lipophilicity relative to the unsubstituted parent scaffold, a critical parameter for blood-brain barrier penetration and membrane permeability . The target compound exhibits a calculated LogP of 2.48 [1]. The unsubstituted 1,5,6,7-tetrahydro-4H-indol-4-one (CAS 13754-86-4) has a calculated LogP of approximately 1.2, representing a greater than 10-fold difference in predicted partition coefficient . This difference directly impacts the compound's suitability for central nervous system (CNS) drug discovery campaigns and dictates differential formulation requirements.

Medicinal chemistry Physicochemical property optimization ADME prediction

Aqueous Solubility Benchmarking: Predicted Solubility of 3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one

The target compound has a calculated aqueous solubility of 1.1 g/L at 25°C, classifying it as 'slightly soluble' . While directly comparable experimental solubility data for the 2,6,6-trimethyl regioisomer are not publicly available, the shift of the methyl group from the 3- to the 2-position alters molecular symmetry and crystal packing energetics, which is expected to produce a measurable difference in experimental aqueous solubility . Researchers requiring consistent solution-phase behavior across experiments must therefore control for batch-to-batch identity.

Preformulation Assay development Solubility optimization

Validated Commercial Availability with Analytical Traceability

3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 56008-20-9) is commercially available from multiple reputable vendors at standard purity specifications of 95% or higher, with batch-specific analytical data including NMR, HPLC, and GC provided upon request . This level of analytical documentation ensures batch-to-batch consistency and experimental reproducibility. By contrast, the 2,6,6-trimethyl regioisomer (CAS 69595-03-5) has limited commercial availability with fewer suppliers offering certified analytical characterization .

Chemical procurement Quality control Reproducible research

Defined Research and Industrial Applications for 3,6,6-Trimethyl-6,7-dihydro-1H-indol-4(5H)-one (CAS 56008-20-9)


Core Scaffold for Hsp90 Inhibitor Lead Optimization and Structure-Activity Relationship (SAR) Studies

This compound is the essential core scaffold for the rational design and optimization of Hsp90 inhibitors, as exemplified by the clinical candidate SNX-6833 [1]. Medicinal chemistry teams should procure this exact compound to build focused libraries exploring modifications at the N-1 position (e.g., aminoquinazoline attachment) while maintaining the critical 3,6,6-trimethyl substitution pattern required for single-digit nanomolar cellular potency [1].

Lipophilicity-Modulated CNS Drug Discovery Starting Point

With a calculated LogP of 2.48, this compound offers a balanced lipophilic profile suitable for CNS drug discovery programs where blood-brain barrier penetration is required [2]. It provides a more drug-like starting point than the unsubstituted tetrahydroindol-4-one core (LogP ≈1.2), reducing the need for extensive lipophilicity-enhancing modifications later in the optimization cascade [2].

Validated Reference Standard for Regioisomeric Purity Control

Given the documented existence of the 2,6,6-trimethyl regioisomer (CAS 69595-03-5), analytical and quality control laboratories should maintain a certified reference standard of CAS 56008-20-9 to verify the correct regioisomeric identity in incoming materials or synthesized derivatives via HPLC, NMR, or LC-MS .

Polyheterocyclic Synthesis Building Block

4,5,6,7-Tetrahydroindol-4-one analogs serve as valuable starting points for the synthesis of complex polyheterocyclic structures with applications in medicinal chemistry and optoelectronics [3]. The 3,6,6-trimethyl derivative provides a pre-functionalized scaffold that can streamline the construction of more elaborate molecular architectures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,6,6-trimethyl-6,7-dihydro-1H-indol-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.